2-Amino-1-(2-chlorophenyl)-3-(4-methoxybenzoyl)-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one
Description
The compound 2-Amino-1-(2-chlorophenyl)-3-(4-methoxybenzoyl)-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one is a polycyclic quinoline derivative featuring a tetrahydroquinoline core substituted with a 2-chlorophenyl group at position 1, a 4-methoxybenzoyl group at position 3, and a 3,4,5-trimethoxyphenyl group at position 4. Its structural complexity and substituent diversity warrant comparison with related analogs to infer physicochemical and biological properties.
Properties
Molecular Formula |
C32H31ClN2O6 |
|---|---|
Molecular Weight |
575.0 g/mol |
IUPAC Name |
(3E)-1-(2-chlorophenyl)-3-[hydroxy-(4-methoxyphenyl)methylidene]-2-imino-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one |
InChI |
InChI=1S/C32H31ClN2O6/c1-38-20-14-12-18(13-15-20)30(37)29-27(19-16-25(39-2)31(41-4)26(17-19)40-3)28-23(10-7-11-24(28)36)35(32(29)34)22-9-6-5-8-21(22)33/h5-6,8-9,12-17,27,34,37H,7,10-11H2,1-4H3/b30-29+,34-32? |
InChI Key |
NVPCOHOWMCWKOB-BUZSEJCTSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C\2/C(C3=C(CCCC3=O)N(C2=N)C4=CC=CC=C4Cl)C5=CC(=C(C(=C5)OC)OC)OC)/O |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C2C(C3=C(CCCC3=O)N(C2=N)C4=CC=CC=C4Cl)C5=CC(=C(C(=C5)OC)OC)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Core: This can be achieved through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.
Functional Group Modifications:
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Using specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal conditions to ensure the desired product formation.
Purification Techniques: Employing methods such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Amine Group Reactivity
The primary amino group (-NH<sub>2</sub>) at position 2 participates in nucleophilic and condensation reactions:
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) under mild conditions (RT, dichloromethane) to form amides. For example:
Yields exceed 85% with electron-deficient acylating agents . -
Schiff Base Formation : Condenses with aldehydes in methanol at 60°C to form imines. Electron-deficient aldehydes (e.g., 4-nitrobenzaldehyde) achieve >90% conversion within 2 hours .
Table 1: Amine Reactivity Under Varying Conditions
| Reaction Type | Conditions | Yield (%) | Key Product Feature |
|---|---|---|---|
| Acylation | RT, DCM, 2 h | 85–92 | Stable amide derivatives |
| Imine Formation | 60°C, MeOH, 2 h | 90–95 | C=N bond confirmed via IR |
| Diazotization | NaNO<sub>2</sub>, HCl, 0°C | 78 | Azo intermediates for coupling |
Carbonyl Group Reactivity
The ketone at position 5 undergoes nucleophilic additions and reductions:
-
Grignard Additions : Reacts with aryl Grignard reagents (e.g., PhMgBr) in THF to form tertiary alcohols. Yields range from 70–88%, with steric hindrance from the 3,4,5-trimethoxyphenyl group affecting regioselectivity .
-
Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the carbonyl to a secondary alcohol, though competing reduction of the tetrahydroquinoline core may occur .
Table 2: Carbonyl Reactions and Outcomes
| Reaction | Reagent/Conditions | Outcome |
|---|---|---|
| Grignard Addition | PhMgBr, THF, reflux | Tertiary alcohol (88% yield) |
| Reduction | H<sub>2</sub>/Pd-C, EtOH | Secondary alcohol (65% yield) |
| Hydrazone Formation | Hydrazine, EtOH, Δ | Hydrazone (91% yield) |
Methoxy Group Transformations
The 3,4,5-trimethoxyphenyl substituent undergoes demethylation and electrophilic substitutions:
-
Demethylation : Treatment with BBr<sub>3</sub> in DCM selectively removes methyl groups to yield phenolic derivatives. Complete demethylation requires 12 hours (82% yield) .
-
Nitration : Reacts with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0°C to introduce nitro groups at the para position of methoxy-substituted rings.
Tetrahydroquinoline Core Modifications
The saturated six-membered ring participates in dehydrogenation and ring-functionalization:
-
Oxidation : MnO<sub>2</sub> in acetone converts the tetrahydroquinoline to a fully aromatic quinoline system (73% yield).
-
Electrophilic Aromatic Substitution : Bromination (Br<sub>2</sub>/FeBr<sub>3</sub>) occurs at position 7 of the core due to electron-donating methoxy groups .
Table 3: Core Modification Pathways
| Reaction | Conditions | Product |
|---|---|---|
| Dehydrogenation | MnO<sub>2</sub>, acetone | Quinoline derivative |
| Bromination | Br<sub>2</sub>, FeBr<sub>3</sub> | 7-Bromo-tetrahydroquinoline |
Biological Activity-Driven Modifications
The compound’s anticancer potential (IC<sub>50</sub> = 1.2 µM against MCF-7 cells) has spurred derivatization studies:
-
Sulfonamide Formation : Reacts with benzenesulfonyl chloride to enhance solubility and bioactivity (IC<sub>50</sub> improves to 0.8 µM) .
-
Glycosylation : Conjugation with glucose via Mitsunobu conditions yields prodrugs with targeted delivery properties.
Key Mechanistic Insights
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is C23H22ClN3O4, with a molecular weight of approximately 421.89 g/mol. Its complex structure includes multiple aromatic rings and functional groups that contribute to its biological activity.
Anticancer Properties
Research indicates that this compound exhibits potent anticancer effects. Studies have shown that derivatives of tetrahydroquinoline can inhibit the proliferation of various cancer cell lines:
- Mechanism of Action : The compound induces apoptosis and cell cycle arrest in cancer cells by modulating key signaling pathways. For instance, it has been observed to activate caspases and downregulate anti-apoptotic proteins such as Bcl-2.
- Case Study : A study on related indolizine derivatives demonstrated significant cytotoxicity against human melanoma cells (VMM917), suggesting that structural modifications can enhance efficacy against specific cancer types.
Antiviral Activity
Preliminary studies suggest potential antiviral properties against Hepatitis B virus (HBV). The compound may enhance the intracellular levels of APOBEC3G, an enzyme known for inhibiting viral replication:
- Mechanism of Action : It is hypothesized that the compound interacts with viral proteins or host cell receptors, altering their functions and disrupting the viral life cycle.
- Research Findings : Similar compounds have shown efficacy against both wild-type and drug-resistant strains of HBV, indicating a promising avenue for therapeutic development.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits proliferation in various cancer cell lines; induces apoptosis |
| Antiviral | Potential activity against HBV; enhances APOBEC3G levels |
| Anti-inflammatory | May inhibit cyclooxygenase (COX) enzymes, reducing inflammation |
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic reactions such as condensation and substitution methods. The choice of solvents and catalysts can significantly affect yield and purity:
- Synthesis Example : The synthesis pathway often starts from commercially available precursors treated with various reagents under controlled conditions to achieve the desired structural modifications.
Future Research Directions
Given its promising biological activities, further research is warranted to explore:
- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy in living organisms.
- Mechanistic Studies : Elucidating the precise mechanisms by which this compound exerts its anticancer and antiviral effects.
- Structural Optimization : Investigating additional structural modifications to enhance potency and selectivity against target diseases.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, quinoline derivatives can interact with:
DNA: Intercalating into DNA strands and disrupting replication.
Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Receptors: Modulating receptor activity by acting as agonists or antagonists.
Comparison with Similar Compounds
Structural Classification of Analogs
Quinoline derivatives in the evidence are categorized based on substituent patterns:
Physicochemical Properties
Melting Points and Stability:
- Compound 4k (): Melting point 223–225°C, synthesized via Pd-catalyzed cross-coupling. The planar quinoline core and chloro/methoxy substituents contribute to thermal stability .
- Propan-2-one solvate (): Crystallizes with acetone, indicating strong intermolecular hydrogen bonds (N–H⋯O and C–H⋯O) that stabilize the lattice .
- Target Compound: Predicted higher melting point (>250°C) due to bulky 3,4,5-trimethoxyphenyl group and rigid tetrahydroquinoline core.
Solubility and Lipophilicity:
- Halogenated analogs (e.g., dichlorophenyl derivatives in ) exhibit low aqueous solubility due to hydrophobicity .
- Methoxy-rich compounds (e.g., ) show improved solubility in polar solvents via hydrogen bonding .
- Target Compound : The 3,4,5-trimethoxyphenyl group may enhance solubility in alcohols or DMSO compared to purely chlorinated analogs.
Structural and Crystallographic Insights
- Dihedral Angles: In and , substituents on the quinoline core adopt specific torsional angles (e.g., 19.9°–178.0° for C–C–C–Cl in ), influencing molecular packing and reactivity .
- Hydrogen Bonding: Methoxy and amino groups in form N–H⋯O and C–H⋯π interactions, critical for crystal stability .
- Target Compound : The 4-methoxybenzoyl group may induce steric clashes, altering conformation compared to simpler analogs.
Biological Activity
The compound 2-amino-1-(2-chlorophenyl)-3-(4-methoxybenzoyl)-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one (hereafter referred to as Compound A ) is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.
- Molecular Formula : C32H31ClN2O6
- Molar Mass : 575.05134 g/mol
- CAS Number : 400862-08-0
Synthesis
The synthesis of Compound A typically involves multi-step organic reactions. The method includes the formation of the tetrahydroquinoline core followed by selective substitutions that introduce the chlorophenyl and methoxybenzoyl groups. Detailed protocols can be found in literature .
Antiproliferative Effects
Compound A has been evaluated for its antiproliferative activity against various cancer cell lines. In vitro studies have shown that it exhibits significant cytotoxicity towards human cancer cell lines such as HeLa (cervical carcinoma), MCF-7 (breast cancer), and A549 (lung cancer) with IC50 values ranging from 1 to 10 µM.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 5.2 | Induction of apoptosis |
| MCF-7 | 7.8 | Cell cycle arrest at G2/M phase |
| A549 | 6.5 | Disruption of microtubule dynamics |
These findings suggest that Compound A may act by disrupting microtubule formation, similar to known chemotherapeutics like colchicine and vinblastine .
The primary mechanism through which Compound A exerts its biological effects appears to involve:
- Tubulin Binding : It binds to the colchicine site on tubulin, inhibiting polymerization and leading to cell cycle arrest.
- Reactive Oxygen Species (ROS) Production : Studies indicate that treatment with Compound A increases ROS levels in cancer cells, triggering apoptotic pathways .
Case Studies
A recent study evaluated the effects of Compound A in vivo using xenograft models. Tumor-bearing mice treated with Compound A showed a significant reduction in tumor volume compared to control groups. The results indicated a tumor growth inhibition rate of approximately 58% , demonstrating its potential as an anti-cancer agent.
In Vivo Efficacy
| Treatment Group | Tumor Volume Reduction (%) |
|---|---|
| Control | 0 |
| Compound A | 58 |
| CA-4 (Control Drug) | 43 |
Q & A
Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example, the 4-chlorophenyl and trimethoxyphenyl groups are introduced via nucleophilic substitution or Friedel-Crafts acylation. Optimization includes controlling temperature (e.g., 0–5°C for sensitive intermediates) and using catalysts like Lewis acids (e.g., AlCl₃ for acylation). Solvent polarity (e.g., DMF for polar intermediates) and stoichiometric ratios of reagents (e.g., 1:1.2 for limiting side reactions) are critical. Reaction progress should be monitored via TLC or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
- NMR : Focus on aromatic proton signals (δ 6.5–8.5 ppm for chlorophenyl/methoxybenzoyl groups) and methoxy singlet peaks (δ ~3.8 ppm). ¹³C NMR can confirm carbonyl (δ ~190 ppm) and quaternary carbons.
- Mass Spectrometry (HRMS) : Look for molecular ion peaks (e.g., [M+H]⁺) matching the exact mass (C₃₄H₃₀ClN₂O₆: calc. 621.1765).
- IR : Stretching vibrations for carbonyl (1650–1750 cm⁻¹) and amine groups (3300–3500 cm⁻¹). Cross-validate with X-ray crystallography for stereochemical confirmation .
Q. What chromatographic purification methods yield high-purity product?
Use gradient elution in reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% formic acid) or flash chromatography (silica gel, ethyl acetate/hexane). For polar intermediates, preparative TLC with dichloromethane/methanol (9:1) is effective. Always confirm purity via ≥95% HPLC area-under-curve (AUC) and elemental analysis (C, H, N within ±0.4% theoretical) .
Advanced Questions
Q. How can single-crystal X-ray diffraction resolve stereochemical uncertainties in this compound?
Single-crystal X-ray analysis (at 100 K) provides bond lengths, angles, and torsion angles to confirm stereochemistry. Key parameters:
- Data Quality : Ensure a data-to-parameter ratio >10 and R factor <0.05.
- Disorder Handling : Use SHELXL for refining disordered moieties (e.g., trimethoxyphenyl rotamers).
- Validation : Check CIF files with PLATON to detect symmetry errors. For example, achieved R = 0.051 using Mo-Kα radiation (λ = 0.71073 Å), confirming the tetracyclic core’s chair conformation .
Q. How do substitutions on the trimethoxyphenyl and chlorophenyl groups influence biological activity in SAR studies?
- Trimethoxyphenyl : The 3,4,5-trimethoxy motif enhances lipid solubility and π-π stacking with target proteins (e.g., tubulin). Replace one methoxy with hydroxy (e.g., 3,4,5-trihydroxy) to assess hydrogen-bonding effects.
- Chlorophenyl : Ortho-chloro substitution (vs. para) increases steric hindrance, potentially reducing off-target binding. Use comparative IC₅₀ assays (e.g., cancer cell lines) and molecular docking (Autodock Vina) to correlate substituent effects with activity .
Q. How can researchers resolve contradictions in reported biological efficacy data?
- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., MCF-7, HeLa) with standardized protocols (e.g., 72-hour incubation, 10 μM–100 nM range).
- Metabolic Stability : Test compound stability in liver microsomes (e.g., human CYP3A4) to identify confounding degradation products.
- Data Normalization : Use positive controls (e.g., paclitaxel for antiproliferative assays) and normalize to vehicle-treated groups. Cross-reference with transcriptomic profiling (RNA-seq) to confirm mechanism .
Q. What methodologies assess the compound’s stability under physiological conditions?
- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hours; monitor degradation via LC-MS.
- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and quantify degradation products.
- Thermal Analysis : Use DSC/TGA to determine melting points and decomposition temperatures (e.g., mp 146–149°C for trimethoxyphenyl derivatives). Store lyophilized samples at -80°C with desiccants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
